2-Chloro-7-(trifluoromethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5ClF3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the chloro and trifluoromethoxy groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable quinoline derivative is reacted with chlorinating and trifluoromethoxylating agents under controlled conditions .
Industrial Production Methods: Industrial production of 2-Chloro-7-(trifluoromethoxy)quinoline may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, piperidine, or pyridine are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the chloro or trifluoromethoxy groups .
Scientific Research Applications
2-Chloro-7-(trifluoromethoxy)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-7-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the trifluoromethoxy group, which can affect its chemical reactivity and biological activity.
7-(Trifluoromethoxy)quinoline: Lacks the chloro group, leading to different chemical properties and applications.
Uniqueness: The presence of both the chloro and trifluoromethoxy groups in 2-Chloro-7-(trifluoromethoxy)quinoline makes it unique, as it combines the properties of both substituents. This dual functionality can enhance its reactivity and broaden its range of applications in scientific research and industry .
Properties
CAS No. |
1352443-25-4 |
---|---|
Molecular Formula |
C10H5ClF3NO |
Molecular Weight |
247.60 g/mol |
IUPAC Name |
2-chloro-7-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H5ClF3NO/c11-9-4-2-6-1-3-7(5-8(6)15-9)16-10(12,13)14/h1-5H |
InChI Key |
OKUWLSAVJYZFON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.